Cas no 2138549-84-3 (4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol)
4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2138549-84-3
- EN300-1159132
- 4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol
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- Inchi: 1S/C12H20N2O/c1-9-5-7-13-14(9)11-8-10(15)4-6-12(11,2)3/h5,7,10-11,15H,4,6,8H2,1-3H3
- InChI Key: MCMJVNQLGYCJOZ-UHFFFAOYSA-N
- SMILES: OC1CCC(C)(C)C(C1)N1C(C)=CC=N1
Computed Properties
- Exact Mass: 208.157563266g/mol
- Monoisotopic Mass: 208.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38Ų
4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1159132-0.05g |
4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol |
2138549-84-3 | 0.05g |
$1056.0 | 2023-06-08 | ||
| Enamine | EN300-1159132-0.1g |
4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol |
2138549-84-3 | 0.1g |
$1106.0 | 2023-06-08 | ||
| Enamine | EN300-1159132-0.25g |
4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol |
2138549-84-3 | 0.25g |
$1156.0 | 2023-06-08 | ||
| Enamine | EN300-1159132-0.5g |
4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol |
2138549-84-3 | 0.5g |
$1207.0 | 2023-06-08 | ||
| Enamine | EN300-1159132-1.0g |
4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol |
2138549-84-3 | 1g |
$1256.0 | 2023-06-08 | ||
| Enamine | EN300-1159132-2.5g |
4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol |
2138549-84-3 | 2.5g |
$2464.0 | 2023-06-08 | ||
| Enamine | EN300-1159132-5.0g |
4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol |
2138549-84-3 | 5g |
$3645.0 | 2023-06-08 | ||
| Enamine | EN300-1159132-10.0g |
4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol |
2138549-84-3 | 10g |
$5405.0 | 2023-06-08 |
4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
Additional information on 4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol
Comprehensive Overview of 4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol (CAS No. 2138549-84-3)
4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol (CAS No. 2138549-84-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique cyclohexanol backbone and pyrazole substituent, exhibits promising applications in drug discovery and material science. Its molecular structure combines a 4,4-dimethylcyclohexanol core with a 5-methyl-1H-pyrazol-1-yl group, offering a versatile scaffold for further chemical modifications.
In recent years, the demand for heterocyclic compounds like 4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol has surged due to their potential in targeting enzyme inhibition and receptor modulation. Researchers are particularly interested in its role as a bioactive intermediate, which could lead to breakthroughs in treating metabolic disorders or inflammatory conditions. The compound’s lipophilic properties and steric hindrance from the dimethyl groups make it an attractive candidate for optimizing drug bioavailability.
The synthesis of CAS No. 2138549-84-3 typically involves multi-step organic reactions, including cyclohexane functionalization and pyrazole coupling. Advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry are employed to confirm its purity and structural integrity. Given its chiral center, enantioselective synthesis methods are also explored to enhance its pharmacological profile.
From an industrial perspective, 4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol is often discussed in forums focusing on green chemistry and sustainable synthesis. Environmental concerns have driven innovations in catalytic processes to reduce waste generation during its production. Additionally, its derivatives are being investigated for crop protection applications, aligning with the growing emphasis on eco-friendly agrochemicals.
Frequently asked questions about this compound include: "What are the solubility characteristics of 4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol?" and "How does its pyrazole moiety influence biological activity?" These queries reflect the compound’s relevance in both academic and industrial settings. Analytical data suggests it is soluble in common organic solvents like dichloromethane and ethanol, but exhibits limited water solubility—a trait addressed via prodrug strategies in medicinal chemistry.
Emerging trends highlight the potential of CAS No. 2138549-84-3 in computational drug design. Molecular docking studies leverage its rigid cyclohexane ring to predict binding affinities with therapeutic targets. Furthermore, patents involving analogous structures underscore its commercial viability, particularly in central nervous system (CNS) drug development.
In summary, 4,4-dimethyl-3-(5-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol represents a compelling case study in modern chemical research. Its dual utility in pharmaceuticals and agrochemicals, combined with advancements in sustainable synthesis, positions it as a molecule of enduring interest. Future studies may explore its structure-activity relationships (SAR) to unlock novel therapeutic applications.
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